DL-Alanine-1-13C

Übersicht

Beschreibung

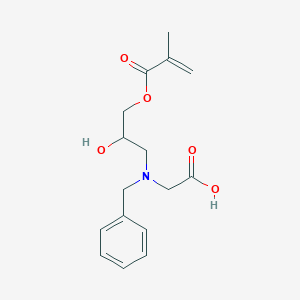

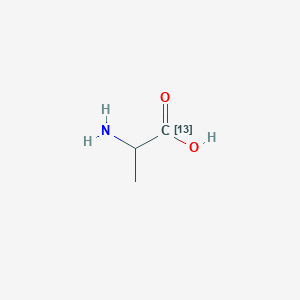

DL-Alanine-1-13C is the 13C-labeled form of DL-Alanine . DL-Alanine is an amino acid that is the racemic compound of L- and D-alanine . It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles .

Molecular Structure Analysis

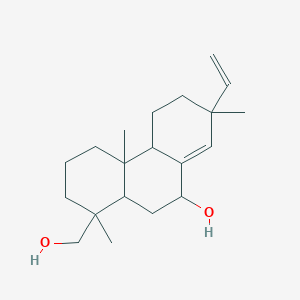

The molecular formula of DL-Alanine-1-13C is CH3CH(NH2)13CO2H . Its molecular weight is 90.09 .Chemical Reactions Analysis

DL-Alanine-1-13C is involved in various chemical reactions. For instance, it has been used with silver nitrate aqueous solutions for the production of nanoparticles . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis

DL-Alanine-1-13C is a solid substance . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 212.9±23.0 °C at 760 mmHg . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Isotope Labeling Studies

DL-Alanine-1-13C is primarily used in isotope labeling studies . The 13C isotope is a stable, non-radioactive isotope of carbon, which makes it ideal for these studies. The 13C label allows scientists to track the movement and transformations of DL-Alanine in biological environments .

Metabolic Research

DL-Alanine-1-13C is also used in metabolic research . The 13C label can be used to trace the metabolic pathways of DL-Alanine in organisms. This can provide valuable insights into how this amino acid is processed and utilized in the body .

Protein Structure Analysis

In protein structure analysis, DL-Alanine-1-13C can be used to investigate the structure and dynamics of proteins . The 13C label can provide detailed information about the conformation and movement of proteins, helping to elucidate their function .

Biomolecular NMR

DL-Alanine-1-13C is suitable for biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful technique for studying the structure and dynamics of molecules, and the 13C label can enhance the sensitivity and resolution of NMR experiments .

Metabolomics

In metabolomics, DL-Alanine-1-13C can be used to study the metabolome—the complete set of small-molecule metabolites found within an organism . The 13C label can help to identify and quantify metabolites, providing a comprehensive overview of an organism’s metabolic state .

Proteomics

DL-Alanine-1-13C can also be used in proteomics—the large-scale study of proteins . The 13C label can be used to track the incorporation of DL-Alanine into proteins, providing insights into protein synthesis and turnover .

Safety and Hazards

Wirkmechanismus

Target of Action

DL-Alanine-1-13C is a stable isotope-labeled form of DL-Alanine . DL-Alanine is an amino acid, which is the racemic compound of L- and D-alanine . Amino acids are the building blocks of proteins and play a crucial role in various biological processes.

Mode of Action

DL-Alanine-1-13C, like its unlabeled counterpart, is involved in various biochemical reactions. It is employed both as a reducing and a capping agent, used with silver nitrate aqueous solutions for the production of nanoparticles . It can also be used for the research of transition metals chelation, such as Cu (II), Zn (II), Cd (11) .

Biochemical Pathways

DL-Alanine-1-13C plays a key role in the glucose-alanine cycle between tissues and liver . The glucose-alanine cycle is a series of reactions that occur in the body where glucose is produced from the breakdown of alanine. This cycle is crucial for maintaining blood sugar levels during periods of fasting or intense exercise.

Pharmacokinetics

Stable isotopes like 13c have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of DL-Alanine-1-13C action is primarily observed at the molecular level, where it participates in various biochemical reactions, including the production of nanoparticles and transition metals chelation . It also plays a crucial role in the glucose-alanine cycle, contributing to the maintenance of blood sugar levels .

Eigenschaften

IUPAC Name |

2-amino(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906990 | |

| Record name | (1-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Alanine-1-13C | |

CAS RN |

102029-81-2 | |

| Record name | Alanine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102029812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-Dimethylpyrrol-1-yl)methyl]pyridine](/img/structure/B9142.png)